5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiophene sulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepine ring, which is further substituted with a chlorine atom and a methyl group.
Properties
IUPAC Name |
5-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c1-17-6-7-21-11-3-2-9(8-10(11)14(17)18)16-23(19,20)13-5-4-12(15)22-13/h2-5,8,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOZTVZOGZISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction of an appropriate precursor, such as a dihydroxybenzene derivative, under acidic conditions. Subsequent chlorination and sulfonation steps introduce the chlorine and sulfonamide groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include hydrogen gas, iron, and tin chloride.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, particularly of clotting factors, due to its potential anticoagulant properties.
Medicine
Medically, this compound has shown promise as an inhibitor of clotting factor Xa, which makes it a candidate for the development of antithrombotic drugs used to treat conditions such as myocardial infarction, stroke, and deep vein thrombosis.
Industry
In industry, this compound could be used in the production of pharmaceuticals and other chemical products that require its unique structural properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide exerts its effects involves the inhibition of clotting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and blocks its activity.
Comparison with Similar Compounds
Similar Compounds
Warfarin: : Another anticoagulant that inhibits vitamin K epoxide reductase.
Rivaroxaban: : A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: : Another direct factor Xa inhibitor with a similar mechanism of action.
Uniqueness
Unlike warfarin, which requires regular monitoring and has dietary restrictions, 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide offers a more predictable anticoagulant effect without the need for frequent blood tests. Additionally, it may have fewer side effects compared to other anticoagulants.
Biological Activity
The compound 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.83 g/mol. The structure features a thiophene ring, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety, which contributes to its biological properties.
Table 1: Structural Features
| Component | Description |
|---|---|
| Chlorine Atom | Substituent that may enhance biological activity |
| Sulfonamide Group | Known for antibacterial properties |
| Tetrahydrobenzo[f][1,4]oxazepine | Potential neuroactive properties |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis.
Anticancer Potential
Sulfonamides have been evaluated for their anticancer potential. The tetrahydrobenzo[f][1,4]oxazepine structure is associated with various bioactivities, including anti-inflammatory and anticancer effects . Preliminary studies suggest that derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. For instance, sulfonamides have been shown to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The specific IC50 values for related compounds indicate strong inhibitory potential.
Table 2: Biological Activities and IC50 Values
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.14 ± 0.003 | |
| Urease Inhibition | 1.13 ± 0.003 | |
| Antibacterial Activity | Moderate to Strong |
Study on Antibacterial Activity
A recent study synthesized a series of oxadiazole derivatives related to the target compound. These derivatives were screened for antibacterial activity against several strains, revealing that compounds with similar structural features showed varying degrees of effectiveness . The study employed docking studies to elucidate interactions at the molecular level.
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of compounds containing the tetrahydrobenzo[f][1,4]oxazepine core. Results indicated potential benefits in reducing oxidative stress in neuronal cells, suggesting a pathway for therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
